molecular formula C13H14N4O2 B11465431 Propanedinitrile, 2-[5-amino-4-cyano-2-methyl-2-(1-methylpropoxy)-3(2H)-furanyliden]-

Propanedinitrile, 2-[5-amino-4-cyano-2-methyl-2-(1-methylpropoxy)-3(2H)-furanyliden]-

Cat. No.: B11465431
M. Wt: 258.28 g/mol
InChI Key: YIVNWQUPGIMYBN-UHFFFAOYSA-N
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Description

2-[5-AMINO-2-(BUTAN-2-YLOXY)-4-CYANO-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a cyano group, and a butan-2-yloxy group attached to a dihydrofuran ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-AMINO-2-(BUTAN-2-YLOXY)-4-CYANO-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE typically involves multiple steps, starting with the preparation of the dihydrofuran ring. This can be achieved through a series of reactions including cyclization and functional group modifications. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-AMINO-2-(BUTAN-2-YLOXY)-4-CYANO-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with potential biological activities.

Scientific Research Applications

2-[5-AMINO-2-(BUTAN-2-YLOXY)-4-CYANO-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-AMINO-2-(BUTAN-2-YLOXY)-4-CYANO-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[5-AMINO-2-(BUTAN-2-YLOXY)-4-CYANO-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE: shares structural similarities with other dihydrofuran derivatives, which may also exhibit interesting biological activities.

    Other similar compounds: include those with variations in the substituents attached to the dihydrofuran ring, such as different alkyl or aryl groups.

Uniqueness

The uniqueness of 2-[5-AMINO-2-(BUTAN-2-YLOXY)-4-CYANO-2-METHYL-2,3-DIHYDROFURAN-3-YLIDENE]PROPANEDINITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

2-(5-amino-2-butan-2-yloxy-4-cyano-2-methylfuran-3-ylidene)propanedinitrile

InChI

InChI=1S/C13H14N4O2/c1-4-8(2)18-13(3)11(9(5-14)6-15)10(7-16)12(17)19-13/h8H,4,17H2,1-3H3

InChI Key

YIVNWQUPGIMYBN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C

Origin of Product

United States

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